

# Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

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## Compound of Interest

**Compound Name:** 1-Benzyl-4-phenylpiperidine-4-carbonitrile

**Cat. No.:** B1218003

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **1-Benzyl-4-phenylpiperidine-4-carbonitrile**, a key intermediate in pharmaceutical research. Due to limitations in accessing specific numerical spectroscopic data from proprietary databases, this document focuses on providing a detailed synthesis protocol, a qualitative analysis of its expected spectroscopic characteristics, and a visual representation of the experimental workflow.

## Spectroscopic Data Summary

While specific, experimentally determined quantitative spectral data for **1-Benzyl-4-phenylpiperidine-4-carbonitrile** is not publicly available in the searched resources, this section outlines the expected spectroscopic characteristics based on the compound's structure. This information is crucial for the identification and characterization of the molecule.

## Expected <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

The <sup>1</sup>H NMR spectrum of **1-Benzyl-4-phenylpiperidine-4-carbonitrile** is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well

as the aliphatic protons of the piperidine ring and the benzylic methylene protons.

Proton Type	Expected Chemical Shift (ppm)	Expected Multiplicity	Notes
Aromatic Protons (Phenyl & Benzyl)	7.2 - 7.6	Multiplet	The ten protons from the two aromatic rings will likely appear as a complex multiplet in this region.
Benzylic Protons (-CH <sub>2</sub> -Ph)	~3.6	Singlet	The two protons of the methylene bridge between the nitrogen and the benzyl group are expected to appear as a singlet.
Piperidine Protons (axial & equatorial)	2.0 - 3.5	Multiplets	The eight protons on the piperidine ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other.

## Expected <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The proton-decoupled <sup>13</sup>C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon Type	Expected Chemical Shift (ppm)	Notes
Aromatic Carbons (Phenyl & Benzyl)	125 - 140	Multiple signals are expected for the aromatic carbons. Quaternary carbons will have lower intensities.
Nitrile Carbon (-C≡N)	120 - 125	The carbon of the nitrile group is expected in this downfield region.
Quaternary Carbon (C4 of piperidine)	40 - 50	The carbon atom to which the phenyl and cyano groups are attached.
Benzylidene Carbon (-CH <sub>2</sub> -Ph)	~60	The carbon of the methylene bridge.
Piperidine Carbons	45 - 55	The carbon atoms of the piperidine ring.

## Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C≡N Stretch (Nitrile)	2220 - 2260	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-N Stretch (Amine)	1020 - 1250	Medium

## Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, **1-Benzyl-4-phenylpiperidine-4-carbonitrile** ( $C_{19}H_{20}N_2$ ), the expected molecular weight is approximately 276.38 g/mol .

- Molecular Ion ( $M^+$ ): An  $m/z$  value corresponding to the molecular weight of the free base is expected.
- $[M+H]^+$ : In techniques like electrospray ionization (ESI), a prominent peak at  $m/z$  corresponding to the protonated molecule would be observed.
- Fragmentation: Common fragmentation patterns would involve the loss of the benzyl group, the phenyl group, or cleavage of the piperidine ring.

## Experimental Protocols

This section details a reported method for the synthesis of **1-Benzyl-4-phenylpiperidine-4-carbonitrile** hydrochloride.

### Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride[1]

This synthesis is a one-pot reaction involving the alkylation of phenylacetonitrile with N,N-bis(2-chloroethyl)benzylamine.

#### Materials:

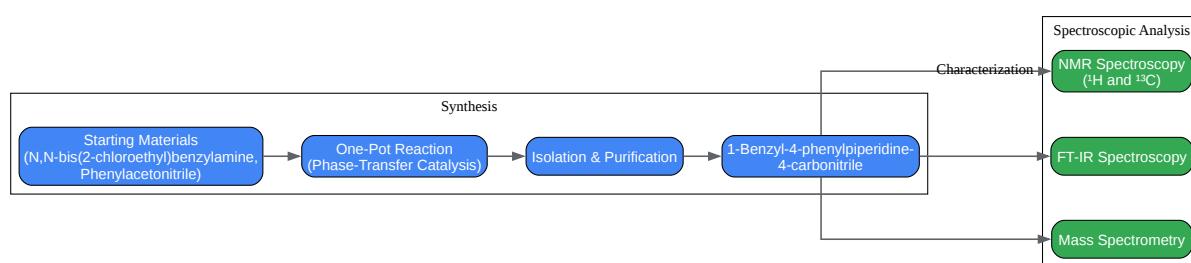
- Toluene solution of N,N-bis(2-chloroethyl)benzylamine
- Phenylacetonitrile
- 50% aqueous sodium hydroxide solution
- Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

#### Procedure:

- To a reaction vessel containing a toluene solution with 78.5 g of N,N-bis(2-chloroethyl)benzylamine, add 39.8 g of phenylacetonitrile and 11.6 g of tetra-n-butylammonium hydrogen sulfate.
- Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.
- Heat the reaction mixture at 85°C for four hours.
- After the reaction is complete, the resulting product, 1-benzyl-4-cyano-4-phenylpiperidine, can be isolated.
- To obtain the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with hydrochloric acid. The hydrochloride salt precipitates and can be collected by filtration. The reported melting point of the hydrochloride salt is 261°-263° C.[1]

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **1-Benzyl-4-phenylpiperidine-4-carbonitrile**.



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Caption: Synthetic and analytical workflow for **1-Benzyl-4-phenylpiperidine-4-carbonitrile**.

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## References

- 1. prepchem.com [prepchem.com]
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